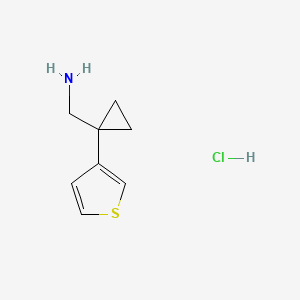
(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” is a versatile chemical compound used in scientific research1. Its unique structure enables applications in various fields, such as organic synthesis and medicinal chemistry1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” is not readily available in the search results. However, it is mentioned that this compound has preparation products and raw materials2, suggesting that it can be synthesized from certain precursors.Molecular Structure Analysis
The molecular structure of “(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” is not explicitly provided in the search results. However, the compound’s unique structure is mentioned, which implies that it may have interesting chemical properties1.Chemical Reactions Analysis
The specific chemical reactions involving “(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” are not detailed in the search results. However, its use in scientific research and organic synthesis suggests that it may participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” are not explicitly listed in the search results. However, it is mentioned that this compound has a unique structure1, which may influence its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Thiophene derivatives have been synthesized and evaluated for their biological activities, including antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). Another study focused on the metabolism and detectability of 2-Methiopropamine, a thiophene analogue of methamphetamine, highlighting its recreational use and the need for its inclusion in drug screening protocols (Jéssica Welter et al., 2013).
Material Science and Pharmaceutical Applications
Substituted thiophenes have shown a wide range of applications in material science and pharmaceuticals, displaying properties such as antibacterial, antifungal, and antiviral activities. They are also used in organic electronics, like thin-film transistors and solar cells (S. Nagaraju et al., 2018).
Photodynamic Therapy
The photophysical and photochemical properties of thiophene derivatives, such as α-Terthienyl, have been studied for their potential in photodynamic therapy. These compounds are characterized by moderate fluorescence quantum yields and the ability to generate singlet oxygen efficiently, making them suitable as Type II photodynamic agents (J. P. Reyftmann et al., 1985).
Analytical Chemistry
In analytical chemistry, thiophene derivatives have been characterized using various techniques such as GC-MS, LC-MS, and NMR spectroscopy. These studies provide insights into the synthesis, structure, and potential applications of these compounds in detecting and analyzing novel psychoactive substances (G. De Paoli et al., 2013).
Safety And Hazards
The safety and hazards associated with “(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” are not detailed in the search results. However, like all chemical compounds, it should be handled with appropriate safety measures2.
Zukünftige Richtungen
The future directions for “(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride” are not specified in the search results. However, its use in scientific research and medicinal chemistry suggests that it may have potential for further study and application1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
(1-thiophen-3-ylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c9-6-8(2-3-8)7-1-4-10-5-7;/h1,4-5H,2-3,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGCJKREHGMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CSC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

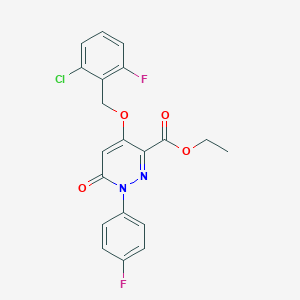

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)
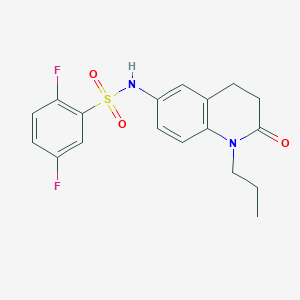
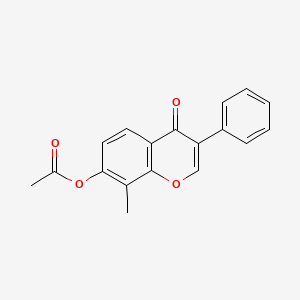
![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
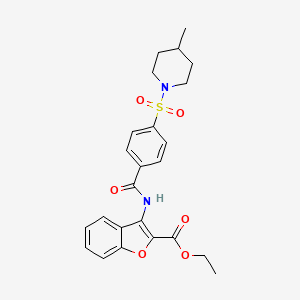
![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)
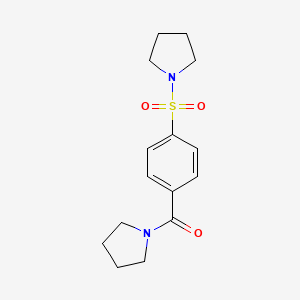

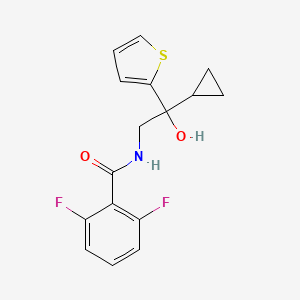
![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)
![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)
![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)